Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Brand Name: Vulcanchem
CAS No.: 120173-57-1
VCID: VC21538522
InChI: InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C32H36N2O13
Molecular Weight: 656.6 g/mol

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

CAS No.: 120173-57-1

VCID: VC21538522

Molecular Formula: C32H36N2O13

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH - 120173-57-1

CAS No. 120173-57-1
Product Name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
IUPAC Name (2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1
Standard InChIKey ORICVOOXZDVFIP-VOZJJELXSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Synonyms 120173-57-1;Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH;C32H36N2O13;SCHEMBL1737629;CTK8E7119;Fmoc-Ser-(Ac3AcNH-|A-Gal)-OH;Fmoc-Ser(GalNAc(Ac)3-?-D)-OH;AG1001;ZINC77292786;AKOS025294159;RT-013001;FT-0642936;W-200937;Fmoc-O-[2-(Acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-alpha-D-galactopyranosyl]-L-Ser-OH;Fmoc-Ser(2-acetamido-3,4,6,-tri-O-acetyl-2-deoxy-|A-D-galactopyranosyl)-OH;N-Fmoc-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-serine;N-alpha-(9-Fluoroenylmethyloxycarbonyl)-o-(2-acetamido2deoxy-3,4,6-tri-o-acetyl-alpha-d-galactopyranosyl)-lserine;N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-serine
PubChem Compound 10908465
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator